Amoxicillin Trimer Trisodium Salt (>90per cent)
Amoxicillin Trimer Trisodium Salt (>90per cent)
Brand Name:
Vulcanchem
CAS No.:
94703-34-1
VCID:
VC0047587
InChI:
InChI=1S/C48H57N9O15S3.3Na/c1-46(2)31(43(67)68)55-39(73-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(69)70)47(3,4)74-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30-41(66)57-33(45(71)72)48(5,6)75-42(30)57;;;/h7-18,25-33,39-40,42,55-56,58-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);;;/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-;;;/m1.../s1
SMILES:
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=C(C=C7)O)N)C(=O)O)C.[Na].[Na].[Na]
Molecular Formula:
C48H57N9Na3O15S3
Molecular Weight:
1165.181
Amoxicillin Trimer Trisodium Salt (>90per cent)
CAS No.: 94703-34-1
Reference Standards
VCID: VC0047587
Molecular Formula: C48H57N9Na3O15S3
Molecular Weight: 1165.181
CAS No. | 94703-34-1 |
---|---|
Product Name | Amoxicillin Trimer Trisodium Salt (>90per cent) |
Molecular Formula | C48H57N9Na3O15S3 |
Molecular Weight | 1165.181 |
IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sodium |
Standard InChI | InChI=1S/C48H57N9O15S3.3Na/c1-46(2)31(43(67)68)55-39(73-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(69)70)47(3,4)74-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30-41(66)57-33(45(71)72)48(5,6)75-42(30)57;;;/h7-18,25-33,39-40,42,55-56,58-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);;;/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-;;;/m1.../s1 |
Standard InChIKey | HYCIAAAEDUARCI-XWQMZCRMSA-N |
SMILES | CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=C(C=C7)O)N)C(=O)O)C.[Na].[Na].[Na] |
Synonyms | (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicy |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume